molecular formula C14H21N3O3 B1240156 (R)-oxamniquine

(R)-oxamniquine

カタログ番号: B1240156
分子量: 279.33 g/mol
InChIキー: XCGYUJZMCCFSRP-GFCCVEGCSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-oxamniquine is a {2-[(isopropylamino)methyl]-7-nitro-1,2,3,4-tetrahydroquinolin-6-yl}methanol that has R configuration. It is an enantiomer of a (S)-oxamniquine.

科学的研究の応用

Background on Schistosomiasis

Schistosomiasis affects over 229 million people globally, with significant morbidity and mortality. The primary treatment for schistosomiasis has been praziquantel; however, resistance to this drug has emerged, necessitating the exploration of alternative therapies such as oxamniquine and its derivatives. Historically, oxamniquine was effective against Schistosoma mansoni, but its use declined due to issues with resistance and affordability.

In Vitro Studies

In vitro studies have demonstrated that (R)-oxamniquine has antischistosomal properties, although it is less potent than its (S) counterpart. For instance, experiments indicated that at lower concentrations, this compound showed limited efficacy compared to the racemic mixture and (S)-oxamniquine. Table 1 summarizes the comparative efficacy of oxamniquine enantiomers against S. mansoni:

TreatmentConcentration (μg/mL)Normal ScoreSlow ScoreMoribund ScoreDead ScoreAverage Score
OXA racemate828151414.4
R-OXA41622-89.0
S-OXA45153-32.6

These findings suggest that while (S)-oxamniquine is significantly more effective, this compound can still exert meaningful effects under specific conditions.

In Vivo Studies

Recent advancements have led to the development of novel derivatives of oxamniquine that demonstrate enhanced efficacy against multiple species of Schistosoma. For example, derivatives such as CIDD-0149830 have shown promise in killing all three major species (S. mansoni, S. haematobium, and S. japonicum) within a week in animal models, contrasting with the longer duration required for standard oxamniquine treatment .

Derivative Development

The pursuit of derivatives stems from the need to overcome drug resistance and improve treatment outcomes. A comprehensive structure-activity relationship (SAR) study has been conducted to identify compounds that maintain or enhance the efficacy of oxamniquine while offering a different mode of action than praziquantel. Notably, over 350 derivatives have been synthesized and tested, with several showing superior performance against resistant strains of schistosomes .

化学反応の分析

Sulfonation by SmSULT Enzyme

(R)-oxamniquine acts as a prodrug requiring enzymatic activation via sulfonation. The Schistosoma mansoni sulfotransferase (SmSULT) catalyzes this reaction in the presence of 3’-phosphoadenosine 5’-phosphosulfate (PAPS) .

Key Steps:

  • Binding : this compound occupies the SmSULT active site, with its hydroxymethyl group positioned near the catalytic domain.

  • Sulfate Transfer : The enzyme transfers a sulfate group from PAPS to the hydroxymethyl oxygen of this compound, forming an unstable sulfate ester intermediate .

  • Electrophile Formation : The sulfate ester spontaneously decomposes into a reactive electrophilic species capable of alkylating DNA and proteins .

ParameterThis compound(S)-oxamniquine
Binding AffinityModerateHigh
Sulfonation EfficiencyLower (~30%)Higher (~70%)
Source

Metabolic Degradation

This compound undergoes extensive hepatic metabolism, primarily via oxidation:

Primary Metabolites:

  • 6-Carboxy Derivative : Formed via oxidation of the hydroxymethyl group, constituting ~70% of excreted metabolites .

  • 2-Carboxy Derivative : A minor metabolite detected in trace amounts .

Excretion:

  • 70% of the dose is excreted as metabolites in urine within 12 hours .

  • Plasma half-life: 1.0–2.5 hours .

Antischistosomal Activity

While (S)-oxamniquine is the primary active enantiomer, this compound exhibits moderate antischistosomal effects at high concentrations:

In Vitro Efficacy (Schistosoma mansoni):

TreatmentConcentration (μg/mL)Average Vitality Score*
This compound2022.2%
(S)-oxamniquine2015.0%
Racemate407.5%
*Lower scores indicate higher efficacy. Source:

Structural Interactions with SmSULT

Crystallographic studies reveal distinct binding modes of this compound in SmSULT :

Key Interactions:

  • Hydrogen Bonding : The hydroxymethyl group forms a 2.8 Å bond with Asp144.

  • Steric Hindrance : The isopropylaminomethyl group adopts a suboptimal orientation, reducing sulfonation efficiency compared to (S)-oxamniquine .

  • Nitro Group Position : The nitro moiety forms a weaker hydrogen bond (3.5 Å) with Thr157, contributing to lower activity .

Comparative Reactivity

This compound’s reduced efficacy stems from:

  • Lower Binding Stability : Suboptimal steric fit in the SmSULT active site .

  • Slower Sulfonation Kinetics : Higher concentrations required to achieve parasiticidal effects .

特性

分子式

C14H21N3O3

分子量

279.33 g/mol

IUPAC名

[(2R)-7-nitro-2-[(propan-2-ylamino)methyl]-1,2,3,4-tetrahydroquinolin-6-yl]methanol

InChI

InChI=1S/C14H21N3O3/c1-9(2)15-7-12-4-3-10-5-11(8-18)14(17(19)20)6-13(10)16-12/h5-6,9,12,15-16,18H,3-4,7-8H2,1-2H3/t12-/m1/s1

InChIキー

XCGYUJZMCCFSRP-GFCCVEGCSA-N

SMILES

CC(C)NCC1CCC2=CC(=C(C=C2N1)[N+](=O)[O-])CO

異性体SMILES

CC(C)NC[C@H]1CCC2=CC(=C(C=C2N1)[N+](=O)[O-])CO

正規SMILES

CC(C)NCC1CCC2=CC(=C(C=C2N1)[N+](=O)[O-])CO

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-oxamniquine
Reactant of Route 2
(R)-oxamniquine
Reactant of Route 3
(R)-oxamniquine
Reactant of Route 4
(R)-oxamniquine
Reactant of Route 5
(R)-oxamniquine
Reactant of Route 6
(R)-oxamniquine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。